molecular formula C10H19N3O2 B15344725 N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B15344725
M. Wt: 213.28 g/mol
InChI Key: MJESPUKHOLPKDZ-UHFFFAOYSA-N
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Description

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tetrahydrofuran ring and a carboxamide group attached to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of tetrahydrofuran-2-carboxylic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperazine: A simpler piperazine derivative used in the synthesis of pharmaceuticals.

    N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Another piperazine derivative with potential biological activities.

    N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: A compound with a similar piperazine moiety used in drug development.

Uniqueness

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide is unique due to its combination of a tetrahydrofuran ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)oxolane-2-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-12-4-6-13(7-5-12)11-10(14)9-3-2-8-15-9/h9H,2-8H2,1H3,(H,11,14)

InChI Key

MJESPUKHOLPKDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2CCCO2

Origin of Product

United States

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